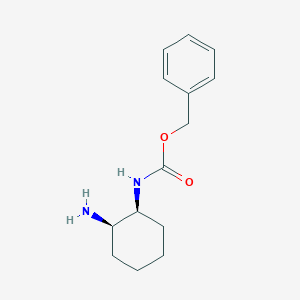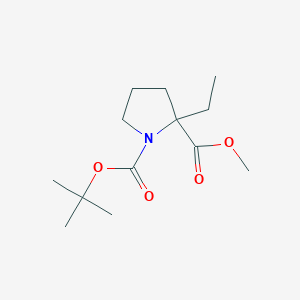
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate (1-t-Bu-2-Me-2-Et-Pyr-1,2-dicarboxylate) is an organic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidine family, which is composed of five-membered heterocyclic compounds that feature a nitrogen atom at the bridgehead. This compound has been found to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
Chiral Auxiliary and Building Block in Peptide Synthesis
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate has been utilized in the field of synthetic organic chemistry. Studer, Hintermann, and Seebach (1995) demonstrated its use as a chiral auxiliary and a building block in dipeptide synthesis. This compound was employed in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives with high enantiomer ratios, highlighting its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Antimicrobial Activity
In the field of medicinal chemistry, derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate have shown potential in antimicrobial applications. Sreekanth and Jha (2020) developed a microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, which exhibited promising antimicrobial properties (Sreekanth & Jha, 2020).
NMR Tag for Protein Research
The compound's derivatives have also been explored in protein research. Chen et al. (2015) investigated O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities. This research underscores the compound's potential in biochemical analysis and protein structure elucidation (Chen et al., 2015).
Synthesis of Chiral Compounds
Further emphasizing its role in stereoselective synthesis, Roland and Mangeney (2000) developed a diastereoselective synthesis of tert-butyl-1,2-diamines from the addition of tert-butylmagnesium chloride to bisimines derived from this compound. This highlights its application in the synthesis of chiral diamines and other complex organic molecules (Roland & Mangeney, 2000).
Dynamic Kinetic Resolution
Nunami, Kubota, and Kubo (1994) explored a novel type of dynamic kinetic resolution using derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate as a chiral auxiliary. This research demonstrates the compound's utility in asymmetric synthesis, particularly in the stereoselective formation of complex organic compounds (Nunami, Kubota, & Kubo, 1994).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPLPNINSNWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



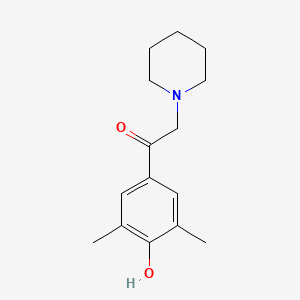
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
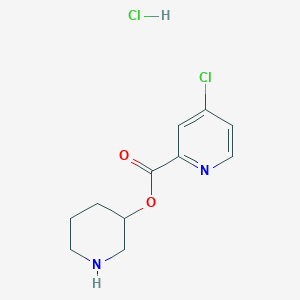
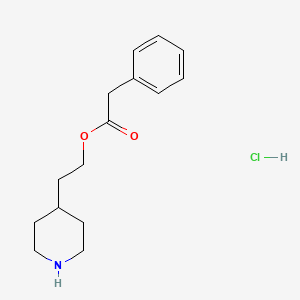
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
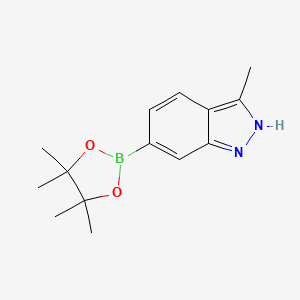
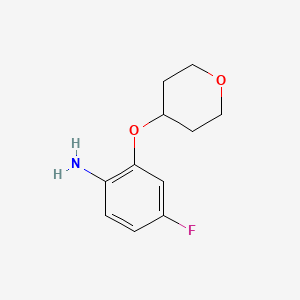
![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)
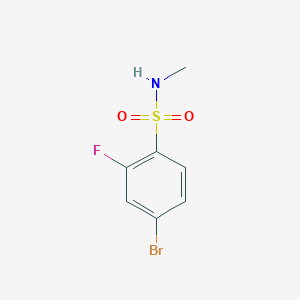

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

